D-talose-18O2
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Overview
Description
D-talose-18O2 is a rare sugar molecule, specifically an isotopically labeled form of D-talose, where two oxygen atoms are replaced with the isotope oxygen-18. D-talose itself is an aldohexose, a type of monosaccharide with six carbon atoms and an aldehyde group. It is classified as a rare sugar due to its limited natural occurrence. D-talose has gained attention for its potential antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-talose-18O2 can be synthesized through the epimerization of D-galactose using a finely tuned molybdenum oxide (MoO3) solid acid catalyst. The reaction involves the modulation of the valency ratio in Mo species (Mo5+/6+), resulting in improved Lewis acidity and porosity. The reaction is carried out in a water medium at 120°C for 30 minutes, yielding D-talose with high selectivity and carbon balance .
Industrial Production Methods: Industrial production of this compound is not widely established due to its rarity and high cost. the use of immobilized enzymes, such as L-ribose isomerase, has been explored for the conversion of D-tagatose to D-talose. This method involves the use of a packed bed reactor with commercial glucose isomerase, operating at optimal conditions of pH 8.0 and 60°C .
Chemical Reactions Analysis
Types of Reactions: D-talose-18O2 undergoes various chemical reactions, including:
Epimerization: Conversion of D-galactose to D-talose using molybdenum oxide catalysts.
Isomerization: Conversion of D-tagatose to D-talose using L-ribose isomerase.
Common Reagents and Conditions:
Molybdenum oxide (MoO3): Used as a catalyst for epimerization reactions.
L-ribose isomerase: Enzyme used for isomerization reactions.
Major Products:
Scientific Research Applications
D-talose-18O2 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-talose-18O2 involves its interaction with specific molecular targets and pathways. For instance, the epimerization of D-galactose to D-talose is facilitated by the formation of a Mo-sugar complex, which influences the C1–C2 carbon shift. This mechanism is confirmed through isotopic labeling and NMR characterization . Additionally, D-talose exhibits antimicrobial and anti-inflammatory effects by inhibiting key enzymes and pathways involved in microbial growth and inflammation .
Comparison with Similar Compounds
D-tagatose: A low-calorie sweetener with applications in the food industry.
D-galactose: A common sugar that can be epimerized to form D-talose.
Uniqueness of D-talose-18O2: this compound is unique due to its isotopic labeling with oxygen-18, which allows for detailed studies of reaction mechanisms and metabolic pathways. Its rarity and specific biological activities also distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-AMUOQIKHSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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